N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
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Overview
Description
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound with the molecular formula C20H18N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrogenation of Furan Ring: Formation of tetrahydrofuran derivatives.
Substitution of Benzyl Group: Formation of various substituted derivatives.
Scientific Research Applications
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and furan groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(5-(4-bromophenyl)furan-2-yl)propanamide: Similar structure with a bromophenyl group instead of a nitrophenyl group.
N-Benzyl-3-(5-(3-chlorophenyl)furan-2-yl)propanamide: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different substituents .
Properties
CAS No. |
853330-01-5 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-9,11,13H,10,12,14H2,(H,21,23) |
InChI Key |
APUSYDZJTSXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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